molecular formula C6H7N3O B1295645 (Pyridin-3-yl)urea CAS No. 13114-65-3

(Pyridin-3-yl)urea

Cat. No.: B1295645
CAS No.: 13114-65-3
M. Wt: 137.14 g/mol
InChI Key: MQDVUDAZJMZQMF-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)urea: is a derivative of urea where one of the nitrogen atoms is bonded to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)urea can be achieved through the reaction of pyridyl carboxamides with aminopyridines via Hofmann rearrangement. This method involves the in situ formation of pyridyl isocyanates, which then react with aminopyridines to form the desired urea derivative . The reaction typically requires the presence of PhI(OAc)2 as a reagent.

Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used.

    Nucleophilic Substitution: Reagents like alkyl halides and amines are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the pyridine ring, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: (Pyridin-3-yl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of stable hydrogen bonds, making it valuable in the design of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, This compound derivatives are explored for their potential as therapeutic agents. They can interact with various biological targets, including enzymes and receptors, to modulate their activity. This makes them candidates for the development of drugs for diseases such as cancer, bacterial infections, and neurological disorders .

Industry: The compound is also used in industrial applications, such as the production of polymers and resins. Its ability to form stable bonds with other molecules makes it useful in creating durable and high-performance materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (Pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

  • N-Phenyl-N’-pyridylurea
  • N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea
  • N-(3-Chlorophenyl)-N’-(2-thiazolyl)urea

Uniqueness: (Pyridin-3-yl)urea is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it different from other urea derivatives, which may have different substituents and therefore different biological and chemical activities .

Properties

IUPAC Name

pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZTXRZGHLQWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316505
Record name N-3-Pyridinylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-65-3
Record name N-3-Pyridinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyridin-3-yl)urea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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